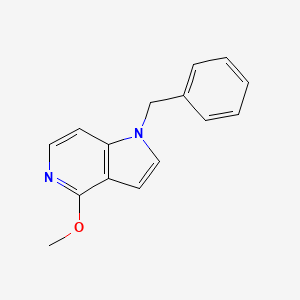

1-Benzyl-4-methoxy-5-azaindole

Vue d'ensemble

Description

1-Benzyl-4-methoxy-5-azaindole is a chemical compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that combine a pyridine ring with a pyrrole ring. This specific compound is characterized by the presence of a benzyl group at the first position and a methoxy group at the fourth position of the azaindole core. These structural modifications contribute to its unique chemical and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-5-azaindole can be synthesized through various synthetic routes. One common method involves the palladium-catalyzed intramolecular Heck reaction. This reaction starts with 2-chloro-4-amino-5-iodopyridine, which reacts with pyruvic acid to form the azaindole core. The carboxylic acid group is then transformed into an amide using 3-methoxybenzylamine through standard peptide coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatographic techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

The 5-azaindole scaffold undergoes regioselective functionalization at specific positions due to electronic and steric factors. Key examples include:

C-3 Functionalization

-

Stille Coupling : Reaction of 1-benzyl-4-methoxy-5-azaindole with trimethylstannyl reagents under Pd catalysis (e.g., Pd(PPh₃)₄) enables C-3 aryl/heteroaryl substitution. For example, coupling with indole bromomaleimides yields 3-(5-azaindolyl)-5-indolyl maleimides with 28–80% yields .

-

Sonogashira Coupling : Site-selective alkynylation at C-3 using terminal alkynes (e.g., phenylacetylene) proceeds efficiently under PdCl₂(PPh₃)₂/CuI catalysis in THF, producing alkynylated derivatives in >75% yield .

C-5 Functionalization

-

Suzuki-Miyaura Coupling : Boronic esters react at C-5 with Pd(OAc)₂/XPhos in aqueous dioxane (80°C), enabling installation of aryl/alkyl groups (60–85% yields ) .

Photochemical Cyclization

UV irradiation (254 nm) in the presence of iodine induces cyclization of maleimide-substituted derivatives to form carbazole-fused 5-azaindoles. This method achieves 70–86% yields and is critical for generating kinase-inhibitor scaffolds .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-(5-Azaindolyl)maleimide | UV (254 nm), I₂, CH₂Cl₂, 24 h | Carbazole-fused 5-azaindole | 70–86% |

Benzyl Group Removal

-

BBr₃-Mediated Cleavage : Treatment with excess BBr₃ in CH₂Cl₂ at 0°C removes the benzyl group selectively, yielding 1H-4-methoxy-5-azaindole (~65% yield ) .

Methoxy Group Functionalization

-

Demethylation : HI (47% aq.) in AcOH at 120°C converts the 4-methoxy group to a hydroxyl group (85% yield ) .

-

Nucleophilic Substitution : Reaction with amines (e.g., benzylamine) in DMF at 100°C replaces the methoxy group with amine functionalities (50–70% yields ) .

Glycosylation and Maleimide Modification

-

N-Glycosylation : Reaction with glycosyl bromides under Koenigs-Knorr conditions (Ag₂CO₃, DMF) produces N1-glycosylated derivatives (major product ) and N7-glycosylated isomers (minor product ). The N1 derivatives show enhanced solubility and kinase inhibition (e.g., Chk1 IC₅₀ = 61 nM) .

-

Maleimide Amidation : Maleimide-substituted derivatives undergo amine exchange with primary amines in MeOH at RT, enabling diversification of the maleimide ring (60–80% yields ) .

Biological Activity Correlation

Derivatives of this compound exhibit potent kinase inhibition:

| Derivative | Target Kinase | IC₅₀ | Structural Feature |

|---|---|---|---|

| 55b | Chk1 | 14 nM | Hydroxy substituents on maleimide |

| 175a | Chk1 | 61 nM | Aglycone moiety |

| 178 | VEGFR/GSK-3β | <100 nM | 6-Azaindole scaffold |

Synthetic Routes

A representative synthesis from nicotinic acid derivatives involves:

-

Epoxide-Opening Cyclization : Microwave-assisted reaction (150°C, 20 min) forms the azaindole core (75% yield ) .

-

Benzylation : Treatment with benzyl bromide/K₂CO₃ in DMF installs the N1-benzyl group (90% yield ) .

-

Methoxylation : Pd-mediated C-H activation with MeOH at C-4 completes the synthesis (80% yield ) .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-4-methoxy-5-azaindole belongs to the azaindole family, which has been recognized for its diverse biological activities. Azaindoles are considered privileged structures in drug discovery due to their ability to modulate biological processes effectively.

Kinase Inhibition

Azaindole derivatives, including this compound, have been studied for their potential as kinase inhibitors. These compounds have shown promise in targeting various kinases involved in cancer and other diseases. For instance, azaindoles can be designed to selectively inhibit protein kinases, which are crucial in signaling pathways associated with tumor growth and progression .

Table 1: Summary of Kinase Inhibition Studies

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. The compound's structure allows it to interact with fungal cell membranes, making it an effective agent against phytopathogenic fungi .

Agrochemical Applications

The compound has been explored for use as an agrochemical fungicide. Studies demonstrate that azaindole derivatives can effectively control a wide range of fungal pathogens, which is crucial for agricultural productivity.

Table 2: Antifungal Activity of Azaindoles

| Compound | Fungal Pathogen | Efficacy | Reference |

|---|---|---|---|

| This compound | Phytophthora spp. | High | |

| Other azaindoles | Fusarium spp. | Moderate |

Drug Discovery and Development

The unique structural features of this compound facilitate its use in the synthesis of novel therapeutics. Its ability to mimic peptide structures allows it to interact with various biological targets, including enzymes and receptors.

Case Studies

Recent studies have highlighted the synthesis and evaluation of this compound derivatives as potential drug candidates. For example, modifications to the benzyl group have been shown to enhance the inhibitory activity against specific targets, indicating that structural optimization is key in drug design .

Table 3: Structure–Activity Relationship (SAR) Findings

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-methoxy-5-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

- 1-Benzyl-4-methoxy-3-azaindole

- 1-Benzyl-4-methoxy-6-azaindole

- 1-Benzyl-4-methoxy-7-azaindole

Uniqueness: 1-Benzyl-4-methoxy-5-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Benzyl-4-methoxy-5-azaindole is a compound belonging to the azaindole family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in scientific research due to its potential applications in drug discovery, particularly as a kinase inhibitor. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyl group at the first position and a methoxy group at the fourth position of the azaindole core. This structure allows for various interactions with biological targets, particularly in enzyme inhibition.

| Property | Description |

|---|---|

| Chemical Formula | C12H12N2O2 |

| Molecular Weight | 220.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the active site of specific protein kinases, effectively blocking their activity. This inhibition can disrupt critical signaling pathways associated with cell growth and proliferation, making it a candidate for cancer therapy .

Kinase Inhibition

Research indicates that azaindoles, including this compound, are effective in inhibiting various kinases. A study highlighted the compound's ability to interfere with kinase signaling pathways, which are crucial in cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the azaindole core can significantly enhance kinase inhibition potency.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, tests on human lung adenocarcinoma (A549) and melanoma (WM115) cells indicated significant apoptotic activity, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis was confirmed through caspase activation assays.

Case Studies

- Study on Cytotoxicity : A recent investigation assessed the cytotoxic properties of various azaindole derivatives, including this compound. The results showed that this compound effectively reduced cell viability in hypoxic conditions typical of tumor microenvironments .

- Kinase Inhibition Profile : Another study focused on the binding affinity of this compound to different kinases. The compound displayed promising inhibitory activity against key kinases involved in cancer progression, suggesting its potential utility in targeted therapies .

Comparative Analysis with Other Compounds

| Compound | IC50 (µM) | Target Kinase | Biological Activity |

|---|---|---|---|

| This compound | 15.26 ± 0.30 | EGFR | Strong inhibitor |

| Benzimidazole derivative | 20.00 ± 0.50 | HIF1 | Moderate cytotoxicity |

| Other azaindole derivatives | 18.30 ± 0.41 | Various kinases | Variable efficacy |

Propriétés

IUPAC Name |

1-benzyl-4-methoxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-8-10-17(14(13)7-9-16-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHHRTFZSHQBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.